Product packaging for tert-Octyl isothiocyanate(Cat. No.:CAS No. 17701-76-7)

tert-Octyl isothiocyanate

Cat. No.: B097048
CAS No.: 17701-76-7
M. Wt: 171.31 g/mol
InChI Key: KUGHMFIBHMZICO-UHFFFAOYSA-N
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Description

Naturally Occurring Isothiocyanates: Origin and Significance in Phytochemistry

Naturally occurring isothiocyanates are primarily found in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, watercress, and kale. foodandnutritionjournal.orgoregonstate.edurjpharmacognosy.ir These compounds are not present in the plants in their active form but exist as stable precursors called glucosinolates. foodandnutritionjournal.orgoregonstate.edu When the plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released. rjpharmacognosy.ir This enzyme hydrolyzes the glucosinolates, leading to a chemical rearrangement that forms the corresponding isothiocyanate. rjpharmacognosy.iroregonstate.edu This enzymatic process is a key part of the plant's defense mechanism against herbivores and pathogens. rjpharmacognosy.ir

The specific isothiocyanate produced depends on the structure of the parent glucosinolate. oregonstate.edu For example, glucoraphanin (B191350) is the precursor to sulforaphane (B1684495), found abundantly in broccoli, while sinigrin (B192396) yields allyl isothiocyanate, and gluconasturtiin (B1219410) is the precursor to phenethyl isothiocyanate. oregonstate.edu In phytochemistry, these compounds are significant not only for their defensive role but also because they are responsible for the characteristic pungent and sometimes bitter flavors of these vegetables. foodandnutritionjournal.orgrjpharmacognosy.ir The diversity of glucosinolates across different cruciferous species leads to a wide array of naturally occurring isothiocyanates, each with unique chemical properties. waocp.org

Table 1: Examples of Naturally Occurring Isothiocyanates and their Glucosinolate Precursors

Isothiocyanate Glucosinolate Precursor Common Plant Source(s)
Sulforaphane Glucoraphanin Broccoli, Cabbage
Allyl isothiocyanate (AITC) Sinigrin Broccoli, Mustard
Phenethyl isothiocyanate (PEITC) Gluconasturtiin Watercress
Benzyl (B1604629) isothiocyanate (BITC) Glucotropaeolin Garden Cress

This table is generated based on data from reference oregonstate.edu.

Synthetic Isothiocyanates: Research Applications and Expanding Chemical Space

The intriguing properties of natural isothiocyanates have spurred extensive research into synthetic analogues. Synthetic isothiocyanates allow researchers to explore a much wider chemical space than is available through natural sources alone. researchgate.net This expansion allows for the fine-tuning of molecular properties to investigate structure-activity relationships and develop compounds for specific applications. nih.gov

In organic synthesis, isothiocyanates are valuable and versatile intermediates. sioc-journal.cnmdpi.com Their heterocumulene structure (-N=C=S) features electrophilic carbon and sulfur atoms, making them reactive towards a wide range of nucleophiles. mdpi.comarkat-usa.org This reactivity is harnessed in the synthesis of a multitude of nitrogen- and sulfur-containing heterocyclic compounds, such as thiazoles, thioureas, and thiadiazoles, which are important scaffolds in medicinal chemistry. arkat-usa.orgbeilstein-journals.org

Numerous synthetic methods have been developed to produce isothiocyanates. researchgate.net Common strategies include the reaction of primary amines with carbon disulfide or thiophosgene (B130339). mdpi.comd-nb.info Modern methods focus on greener and more efficient pathways, such as using elemental sulfur or developing one-pot processes under aqueous conditions to improve yields and reduce the use of toxic reagents. mdpi.comnih.gov The ability to synthesize a broad range of isothiocyanates with various alkyl and aryl substituents is crucial for their application in drug discovery and materials science. sioc-journal.cnepo.org For instance, synthetic ITCs are used as covalent warheads for labeling protein residues in chemical biology applications and in the production of pesticides and dyes. mdpi.comgoogle.com

Focus of the Research Outline: tert-Octyl Isothiocyanate within the Broader Isothiocyanate Research Landscape

Within the vast family of synthetic isothiocyanates, this compound (also known as 1,1,3,3-tetramethylbutyl isothiocyanate) serves as a specific and interesting case study. fishersci.com As a synthetic compound, it is not found in plants but is produced through chemical synthesis. google.com Its structure features a bulky, sterically hindered tertiary alkyl group attached to the isothiocyanate functional group.

This particular structure distinguishes it from the more commonly studied straight-chain or aromatic isothiocyanates. The study of this compound and related bulky alkyl isothiocyanates allows researchers to probe the influence of steric hindrance on the reactivity and properties of the isothiocyanate group. It is used as a synthetic intermediate in various chemical applications. epo.org A patent describes its preparation from the corresponding alkene, highlighting its place among isothiocyanates derived from tertiary carbon structures. google.com The detailed examination of its chemical and physical properties provides a clearer understanding of how structural modifications impact the broader class of isothiocyanate compounds.

Table 2: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₉H₁₇NS
Molecular Weight 171.302 g/mol
IUPAC Name 2-isothiocyanato-2,4,4-trimethylpentane
CAS Number 17701-76-7
Physical Form Liquid
Refractive Index 1.4830 to 1.4880 (20°C, 589nm)

This table is generated based on data from reference fishersci.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NS B097048 tert-Octyl isothiocyanate CAS No. 17701-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-2,4,4-trimethylpentane
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InChI

InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUGHMFIBHMZICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90170241
Record name 1,1,3,3-Tetramethylbutyl isothiocyanate
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Molecular Weight

171.31 g/mol
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CAS No.

17701-76-7
Record name 2-Isothiocyanato-2,4,4-trimethylpentane
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Advanced Analytical Methodologies for Isothiocyanates in Research

Extraction Techniques from Biological and Plant Matrices

Effective extraction is a critical first step for the isolation and subsequent analysis of isothiocyanates from complex biological and plant-based samples. nih.gov The choice of method depends on the physicochemical properties of the target compound, such as polarity, volatility, and stability, as well as the nature of the sample matrix. nih.gov

Conventional solvent extraction, also known as liquid-liquid or solid-liquid extraction, is a widely used method for isolating isothiocyanates. nih.gov The process typically involves the use of organic solvents to separate the analyte from the sample matrix. Common solvents used for the extraction of various isothiocyanates include those with medium polarity like dichloromethane, ethyl acetate, and chloroform. nih.gov For the recovery of phenethyl isothiocyanate from an aqueous mixture, hexane (B92381) has been utilized. nih.gov

In the context of synthesizing tert-Octyl isothiocyanate, a purification process involving washing the organic layer with water and mildly alkaline solutions is employed, which represents a form of liquid-liquid extraction to remove impurities. google.com However, specific protocols detailing the conventional solvent extraction of this compound from biological or plant matrices are not extensively documented in the reviewed literature.

Table 1: Solvents Used in Conventional Extraction of Various Isothiocyanates

Isothiocyanate Type Solvent(s) Source(s)
General Isothiocyanates Dichloromethane, Ethyl Acetate, Chloroform nih.gov

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several non-conventional techniques have been developed. researchgate.net These methods often offer higher efficiency, reduced solvent use, and are suitable for thermolabile compounds. researchgate.netscispace.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the extraction solvent in a closed vessel above its atmospheric boiling point. milestonesrl.com The elevated temperature and pressure increase the solubility of the target analytes and enhance solvent penetration into the matrix, leading to faster and more efficient extraction. milestonesrl.comyoutube.com MAE has been applied to extract various bioactive compounds from natural sources. scispace.comnih.gov

Supercritical Fluid Extraction (SFE): SFE commonly utilizes supercritical carbon dioxide (CO₂) as a solvent. ijpsonline.comresearchgate.net When a fluid is above its critical temperature and pressure, it exhibits properties of both a liquid and a gas, allowing it to diffuse into solid matrices like a gas and dissolve compounds like a liquid. ijpsonline.com SFE is considered a green technology as it uses a non-toxic, non-flammable solvent and allows for the extraction of heat-sensitive compounds. researchgate.netnih.gov The extraction parameters, such as pressure and temperature, can be adjusted to selectively extract target compounds. nih.govepa.gov

Pulsed Electric Field (PEF) Extraction: PEF is a non-thermal technology that applies short, high-voltage electrical pulses to the sample. nih.govmdpi.com These pulses induce the formation of pores in cell membranes (electroporation), which enhances the release of intracellular components into the extraction solvent. nih.govresearchgate.net PEF is noted for its low energy consumption and minimal impact on heat-sensitive substances. mdpi.com The technique has been used to improve the extraction of various compounds, including polyphenols and carotenoids. mdpi.comnih.govmdpi.com

While these advanced methods are established for various isothiocyanates, specific applications and optimized parameters for the extraction of this compound from any matrix are not specified in the available research. researchgate.netresearchgate.net

Challenges in Isothiocyanate Analysis: Instability and Volatility Considerations

The accurate quantification of this compound is frequently compromised by its susceptibility to degradation under various analytical conditions. This instability, coupled with its volatile nature, necessitates careful consideration and optimization of analytical methods to ensure reliable results.

Isothiocyanates, in general, are known to be reactive compounds, and their stability is influenced by factors such as temperature, pH, and the presence of nucleophiles. researchgate.netnih.gov The bulky tertiary octyl group in this compound can influence its reactivity and degradation pathways compared to straight-chain or less sterically hindered ITCs.

Thermal Lability in Gas Chromatography

Gas chromatography (GC) is a common technique for the analysis of volatile compounds. However, the elevated temperatures used in GC can lead to the thermal degradation of isothiocyanates. researchgate.net While specific studies on the thermal degradation of this compound are limited, research on other ITCs provides valuable insights. For instance, the thermal degradation of allyl isothiocyanate in aqueous solutions has been shown to produce a variety of compounds, including diallyl sulfide (B99878), diallyl disulfide, and N,N'-diallylthiourea. nyu.eduscispace.com It is plausible that this compound could undergo similar degradation pathways, potentially leading to the formation of di-tert-octyl sulfide and other related compounds under high-temperature GC conditions.

The structure of the isothiocyanate plays a crucial role in its thermal stability. Studies on the thermal decomposition of alkoxycarbonyl thiocyanates and isothiocyanates have shown that tertiary systems tend to yield alkyl isothiocyanates, suggesting a degree of stability of the isothiocyanate functional group attached to a tertiary carbon. researchgate.net However, the high temperatures in a GC injection port can still lead to on-column isomerization or degradation. nih.gov

Hydrolytic Instability

Isothiocyanates are susceptible to hydrolysis, particularly in aqueous environments and under acidic or alkaline conditions. rsc.org The hydrolysis of isothiocyanates typically leads to the formation of the corresponding amine. nih.gov For this compound, this would result in the formation of tert-octylamine.

The rate of hydrolysis is dependent on the pH of the medium. Acid-catalyzed hydrolysis of alkyl isothiocyanates proceeds through the formation of a thiocarbamic acid intermediate, which then decomposes to the amine. rsc.org The stability of various isothiocyanates in different aqueous buffer solutions has been investigated, showing that the decline of ITCs is more rapid in buffers than in deionized water. researchgate.netnih.gov

Table 1: General Stability of Isothiocyanates in Different Aqueous Media

MediumGeneral Stability of IsothiocyanatesPotential Degradation Products
Deionized WaterModerateCorresponding amines
Phosphate Buffer (pH 7.0)Lower than in deionized waterCorresponding amines, thioureas
Nutrient BrothsLowComplex mixture of degradation products

Volatility and Sample Handling

The volatility of isothiocyanates, including this compound, presents challenges during sample preparation and analysis. acs.org Significant losses can occur due to evaporation if samples are not handled properly. This is particularly critical in headspace analysis, a common technique for volatile compounds. The choice of extraction solvent and the conditions of extraction can significantly impact the recovery of volatile ITCs.

Research on the analysis of volatile flavor compounds in mustard pastes, which contain various isothiocyanates, highlights the importance of using techniques like headspace solid-phase microextraction (HS-SPME) to minimize analyte loss. chemrxiv.org

Reactivity with Nucleophiles

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles. thaiscience.info This reactivity can lead to the formation of various adducts, especially in complex biological matrices. While this reactivity is the basis for some derivatization strategies to improve analysis, it can also be a source of analyte loss if not controlled. thaiscience.inforesearchgate.net The bulky tert-octyl group may offer some steric hindrance, potentially reducing the rate of reaction with some nucleophiles compared to less hindered isothiocyanates.

Biological Activities and Molecular Mechanisms of Action of Isothiocyanates

Modulation of Biotransformation Enzymes

The biotransformation of xenobiotics, including carcinogens, is a critical defense mechanism in the body, broadly categorized into Phase I and Phase II enzymatic reactions. Isothiocyanates are known to modulate these pathways, thereby influencing the metabolic fate of various compounds.

Inhibition of Phase I Enzymes

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for the initial modification of foreign compounds. While this is often a detoxification step, some pro-carcinogens are activated into their ultimate carcinogenic forms by these enzymes. Inhibition of specific CYP isozymes is therefore a key mechanism of chemoprevention.

While extensive research has been conducted on various isothiocyanates, specific studies detailing the inhibitory effects of tert-Octyl isothiocyanate on Cytochrome P450 isozymes 1A1, 1A2, 2B1, and 2E1 are not extensively available in the current body of scientific literature. However, the broader class of isothiocyanates has been shown to exhibit significant inhibitory activity against these enzymes. For instance, compounds like phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) have demonstrated the ability to inhibit CYP1A1, CYP1A2, and CYP2B1, which are involved in the activation of various procarcinogens. Similarly, PEITC has been identified as an inhibitor of CYP2E1, an enzyme responsible for activating low-molecular-weight carcinogens. The general mechanism of inhibition by isothiocyanates is believed to involve direct interaction with the enzyme's active site, often through covalent binding, leading to reduced metabolic activation of carcinogens.

Induction of Phase II Detoxification Enzymes

In contrast to their inhibitory effects on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. These enzymes conjugate the modified compounds from Phase I reactions, increasing their water solubility and facilitating their excretion from the body. Key Phase II enzymes include Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H:quinone Oxidoreductase 1 (NQO1).

The induction of these protective enzymes is a hallmark of the chemopreventive activity of isothiocyanates. This induction is primarily mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to isothiocyanates, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II enzymes, leading to their increased expression. This coordinated upregulation of detoxifying enzymes enhances the cellular defense against carcinogenic insults.

Chemopreventive and Anticancer Mechanisms

Beyond their effects on biotransformation enzymes, isothiocyanates exert their anticancer effects through a variety of mechanisms that target the fundamental processes of cancer cell growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Isothiocyanates have been widely shown to induce apoptosis in various cancer cell lines. This process is often multifaceted and can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. Isothiocyanates can trigger mitochondrial dysfunction through various means, including the generation of reactive oxygen species (ROS). Furthermore, isothiocyanates have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, they can upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2. Another target of some isothiocyanates is the pro-apoptotic protein BID, which, upon activation, can trigger the mitochondrial pathway.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isothiocyanates have been demonstrated to interfere with the progression of the cell cycle, leading to arrest at various checkpoints, most commonly at the G2/M phase. This arrest prevents cancer cells from dividing and provides an opportunity for the cell to undergo apoptosis. The mechanisms underlying isothiocyanate-induced cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Regulation of Signaling Pathways

The behavior of cancer cells is governed by a complex network of signaling pathways that control their growth, survival, and spread. Isothiocyanates have been found to modulate several of these critical pathways.

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Isothiocyanates can activate specific MAPK pathways, such as the JNK and p38 pathways, which are often associated with the induction of apoptosis.

p53 Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Isothiocyanates can activate p53, leading to the transcription of genes involved in cell cycle arrest and apoptosis.

NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a transcription factor that is often constitutively active in cancer cells and promotes their survival and proliferation by upregulating anti-apoptotic and pro-inflammatory genes. Many isothiocyanates have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Nrf2 Pathway: As mentioned earlier, the activation of the Nrf2 pathway is a key mechanism by which isothiocyanates induce the expression of Phase II detoxification enzymes, contributing to their chemopreventive effects.

Epigenetic Regulation

Isothiocyanates (ITCs) are recognized for their capacity to enact epigenetic modifications, which are crucial in regulating gene expression without altering the DNA sequence itself. These compounds can influence key epigenetic mechanisms such as DNA methylation, histone modification, and the expression of non-coding RNAs. Evidence suggests that ITCs can inhibit histone deacetylase (HDAC) enzymes, leading to the acetylation of histone proteins. This process results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. Furthermore, ITCs have been shown to modulate the activity of DNA methyltransferases (DNMTs), enzymes that play a critical role in gene silencing. By inhibiting DNMTs, ITCs can lead to the demethylation and re-expression of silenced tumor suppressor genes. While these mechanisms are well-documented for ITCs like sulforaphane (B1684495), specific studies detailing the epigenetic regulatory effects of this compound are not extensively available in current literature. mdpi.commdpi.com

Chemosensitization and Synergistic Effects with Anticancer Agents

A significant area of cancer research involves enhancing the efficacy of conventional chemotherapy. Isothiocyanates have demonstrated potential as chemosensitizers, meaning they can make cancer cells more susceptible to the effects of anticancer drugs. nih.gov This synergistic relationship can lead to improved therapeutic outcomes, potentially allowing for lower doses of cytotoxic drugs and thereby reducing adverse side effects. nih.gov

The mechanisms behind this synergy are multifaceted. ITCs can modulate the activity of drug-metabolizing enzymes and drug efflux transporters, which can increase the intracellular concentration and retention of chemotherapeutic agents within cancer cells. nih.gov They can also amplify the drug-induced apoptosis (programmed cell death) and suppression of survival pathways in malignant cells. nih.gov For instance, the combination of certain ITCs with drugs like cisplatin (B142131) and doxorubicin (B1662922) has shown enhanced anticancer effects in preclinical studies. nih.gov The assessment of these combined effects is often determined using the combination index (CI), where a value less than 1 indicates synergism. nih.gov While the potential for this compound to act as a chemosensitizer is plausible based on the behavior of the broader ITC class, dedicated studies are required to confirm and characterize such effects. mdpi.comnih.govnih.gov

Table 1: Examples of Synergistic Effects of Representative Isothiocyanates with Anticancer Agents This table presents data for well-studied isothiocyanates to illustrate the potential activities of the chemical class, as specific data for this compound is limited.

Isothiocyanate Anticancer Agent Cancer Cell Line Observed Synergistic Effect
Sulforaphane (SFN) Cisplatin Various Enhanced drug sensitivity and apoptosis nih.gov
Sulforaphane (SFN) Doxorubicin (DOX) Various Increased cell cycle arrest and apoptosis nih.gov

Anti-inflammatory and Antioxidant Activities

Regulation of Oxidative Stress (e.g., Reduction of Reactive Oxygen Species, Maintenance of Redox Homeostasis)

Isothiocyanates exhibit a dual role in regulating oxidative stress. nih.govnih.gov In normal cells, they are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. nih.govnih.gov Activation of Nrf2 upregulates the expression of numerous antioxidant and detoxification enzymes, which helps to reduce levels of reactive oxygen species (ROS) and maintain redox homeostasis. nih.govnih.gov

Conversely, in cancer cells, ITCs can act as pro-oxidants, inducing the generation of ROS. mdpi.comnih.govresearchgate.net This increase in oxidative stress can overwhelm the cancer cell's antioxidant capacity, leading to cellular damage and triggering apoptosis. nih.gov This selective activity makes ITCs a subject of interest in cancer therapy. The specific effects of this compound on oxidative stress and redox homeostasis have yet to be fully elucidated but are expected to align with the general activities of the ITC family. nih.govnih.gov

Modulation of Inflammatory Responses (e.g., Cytokine Inhibition, NF-κB, JAK/STAT, Inflammasome Pathways)

Chronic inflammation is a key driver of many diseases. Isothiocyanates are potent modulators of inflammatory responses. nih.govresearchgate.net A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.govnih.gov ITCs can prevent the activation of NF-κB, which in turn suppresses the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govwjgnet.comwjgnet.com

Studies on various ITCs have shown they can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com Furthermore, ITCs have been shown to modulate other inflammatory signaling cascades, including the JAK/STAT pathway. nih.gov The potential of this compound to exert anti-inflammatory effects through these pathways is high, though direct experimental evidence is pending.

Table 2: Effects of Representative Isothiocyanates on Inflammatory Pathways This table presents data for well-studied isothiocyanates to illustrate the potential activities of the chemical class, as specific data for this compound is limited.

Isothiocyanate Pathway/Target Effect
Sulforaphane (SFN) NF-κB Pathway Inhibition of activation/translocation nih.gov
Sulforaphane (SFN) Pro-inflammatory Cytokines (TNF-α, IL-6) Downregulation of expression nih.gov
Allyl Isothiocyanate (AITC) NF-κB Pathway Inhibition nih.govwjgnet.com
Benzyl Isothiocyanate (BITC) NF-κB Pathway Inhibition nih.gov

Impact on Advanced Glycation End Products (AGEs) and Receptor for AGE (RAGE) Signaling

Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.govmdpi.com They are implicated in the pathogenesis of diabetes, aging, and other chronic diseases. mdpi.commdpi.com AGEs exert their pathogenic effects largely by binding to their cell surface receptor, RAGE. nih.govnih.gov The activation of RAGE signaling triggers oxidative stress and inflammatory responses, perpetuating a cycle of tissue damage. nih.govfrontiersin.org

Certain isothiocyanates have been found to interfere with this process. They can inhibit the formation of AGEs and lower the expression of the RAGE receptor. nih.govnih.gov By suppressing RAGE signaling, ITCs can mitigate downstream inflammatory cascades, including the activation of NF-κB, and reduce the production of ROS. nih.gov This suggests a potential therapeutic role for ITCs in combating AGE-related pathologies. The specific interaction of this compound with the AGE/RAGE axis remains a subject for future investigation.

Antimicrobial and Antifungal Effects

The isothiocyanate functional group is highly reactive and is responsible for the broad-spectrum antimicrobial and antifungal properties observed in this class of compounds. nih.govnih.govresearchgate.net ITCs have been shown to be effective against a range of human, plant, and foodborne pathogens, including bacteria with resistant phenotypes. researchgate.netnih.govmdpi.com

The primary mechanism of antimicrobial action is believed to involve the disruption of microbial cell membrane integrity, leading to the leakage of essential intracellular components. nih.govmdpi.com Additionally, the electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups of proteins, thereby inactivating critical enzymes involved in microbial metabolism and survival. nih.govsemanticscholar.org Various ITCs, such as allyl, benzyl, and phenethyl isothiocyanate, have demonstrated significant inhibitory activity against pathogenic fungi and bacteria. mdpi.comnih.govresearchgate.net Although the ITC class as a whole is known for these properties, the specific antimicrobial and antifungal spectrum of this compound requires dedicated study.

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound
Sulforaphane SFN
Allyl isothiocyanate AITC
Benzyl isothiocyanate BITC
Phenethyl isothiocyanate PEITC
Cisplatin
Doxorubicin DOX
Interleukin-1β IL-1β
Interleukin-6 IL-6

Bactericidal and Bacteriostatic Mechanisms

Following a comprehensive review of available scientific literature, no studies were identified that specifically investigate the bactericidal or bacteriostatic mechanisms of this compound. Therefore, information regarding its effects on bacterial oxygen consumption or mitochondrial membrane depolarization is not available.

Fungicidal and Fungistatic Activities

There is currently no available research data on the fungicidal or fungistatic properties of this compound. Consequently, no information on its quantitative structure-activity relationships in this context can be provided.

Nematicidal and Insecticidal Properties

Specific studies on the nematicidal and insecticidal properties of this compound have not been found in the existing scientific literature.

Other Biological Activities

Neuroprotective Effects

A thorough search of scientific databases and literature reveals no studies specifically examining the neuroprotective effects of this compound.

Cardioprotective Effects

Limited information, primarily from patent literature, suggests that this compound may possess cardioprotective properties. A patent application indicates that isothiocyanate compounds, including this compound, have shown potential therapeutic effects on atherosclerosis. google.com Atherosclerosis is a primary cause of various cardiovascular diseases, including coronary heart disease and stroke. google.com The proposed mechanism involves the compound's ability to address inflammation and oxidative stress, which are key factors in the development and progression of atherosclerotic plaques. google.com By potentially mitigating these underlying pathological processes, this compound may help in preventing and delaying the advancement of atherosclerosis, thereby reducing the risk of major cardiovascular events like myocardial infarction. google.com

Effects on Lipid Metabolism

The same patent literature that suggests cardioprotective effects also points to the potential of this compound in modulating lipid metabolism. google.com Disorders in lipid metabolism are fundamental to the pathology of atherosclerosis, characterized by the accumulation of lipids within the arterial walls. google.com The invention suggests that compounds like this compound could have a beneficial role in managing lipid metabolism disorders. google.com By addressing these disorders, the compound may contribute to the reduction of arterial plaque formation. google.com However, detailed molecular mechanisms regarding its effects on lipid synthesis, lipolysis, or lipid accumulation are not specified in the available documentation.

Disruption of Microtubules in Plant Cells by this compound

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in plants of the order Brassicales, which are known for their biocidal properties. These compounds are degradation products of glucosinolates and play a role in plant defense. One of the key cellular targets of ITCs in plant cells is the microtubule cytoskeleton. While extensive research is available on the effects of various isothiocyanates, such as allyl isothiocyanate (AITC) and sulforaphane, on plant cells, specific studies focusing solely on this compound are not prevalent in the current body of scientific literature. Therefore, the following discussion is based on the established mechanisms of action for isothiocyanates as a group, with theoretical considerations for the influence of the tert-octyl moiety.

The disruption of microtubules by isothiocyanates is a significant factor contributing to their growth-inhibitory effects on plants. chemsynthesis.comfishersci.com Microtubules are dynamic polymers of α- and β-tubulin proteins that are essential for various cellular processes in plants, including cell division, cell expansion, and the directional deposition of cellulose (B213188) microfibrils in the cell wall. google.com By interfering with the normal dynamics of microtubules, ITCs can lead to a cascade of events that ultimately hinder plant growth and development.

The primary mechanism by which isothiocyanates are understood to disrupt microtubules is through direct covalent binding to tubulin proteins. chemsynthesis.com The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly reactive and can form covalent bonds with nucleophilic residues on the tubulin protein, particularly the sulfhydryl groups of cysteine residues. This binding alters the conformation of the tubulin subunits, which can inhibit their polymerization into microtubules and can also lead to the depolymerization of existing microtubules. chemsynthesis.com

Research on model plant systems like Arabidopsis thaliana has demonstrated that exposure to isothiocyanates leads to a dose- and time-dependent disintegration of the microtubular network. chemsynthesis.com This disruption of the microtubule cytoskeleton can manifest as disorganized cortical microtubule arrays, which are crucial for anisotropic growth. The consequence of this disruption is often a shift towards isotropic cell expansion, leading to swollen and stunted plant tissues.

The specific structure of the R-group attached to the isothiocyanate functional group is known to influence the bioactivity of the molecule. In the case of this compound, the R-group is a bulky, tertiary alkyl group (1,1,3,3-tetramethylbutyl). While direct experimental data on the effect of this specific structure on plant microtubules is not available, some structure-activity relationship principles can be considered. The steric hindrance presented by the bulky tert-octyl group might influence the rate and extent of its interaction with tubulin. It is plausible that the large size of the tert-octyl group could either facilitate or hinder the accessibility of the isothiocyanate group to the binding sites on the tubulin protein. Further research is necessary to elucidate the precise impact of such a bulky alkyl group on the microtubule-disrupting activity of isothiocyanates in plant cells.

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, the following table presents generalized findings on the dose-dependent effect of a model isothiocyanate on microtubule integrity in plant cells, as a representative example of the action of this class of compounds.

Isothiocyanate Concentration Observed Effect on Plant Cell Microtubules Reference
LowMinimal to no observable disruption of microtubule filaments. chemsynthesis.com
MediumSignificant reduction in the density of microtubule filaments. chemsynthesis.com
HighComplete or near-complete disintegration of the microtubule network. chemsynthesis.com

Table 1: Generalized Dose-Dependent Disruption of Plant Cell Microtubules by a Model Isothiocyanate.

Structure Activity Relationship Sar Studies of Isothiocyanates

Correlation between Chemical Structure and Biological Potency (e.g., Alkyl Chain Length, Lipophilicity in P450 Inhibition)

The potency of isothiocyanates as inhibitors of cytochrome P450 (P450) enzymes, which are involved in the metabolism of various compounds, is closely linked to their structural features, such as alkyl chain length and lipophilicity. oup.com Studies on a series of arylalkyl isothiocyanates have demonstrated a clear correlation between the length of the alkyl chain and the inhibitory effect on P450 isozymes. oup.comnih.gov

Research has shown that for arylalkyl isothiocyanates, the inhibitory potency against P450 enzymes increases with the extension of the alkyl chain length up to six carbons. oup.comnih.gov However, a further increase in chain length to eight (C8) or ten (C10) carbons results in a decline in this inhibitory activity. oup.comnih.gov This suggests an optimal chain length for fitting into the active site of the target enzyme. For instance, in the inhibition of pentoxyresorufin (B137128) O-dealkylation (PROD), a reaction mediated by P450 2B1, the inhibitory potency peaked with a six-carbon chain (6-phenylhexyl isothiocyanate, PHITC) and then decreased with longer chains. oup.com

Lipophilicity, which is influenced by the alkyl chain, is another critical factor. oup.com Higher lipophilicity generally correlates with increased potency, as it can facilitate the compound's interaction with and passage through cellular membranes to reach the target enzyme. oup.com The decline in activity for chains longer than six carbons may indicate that excessive lipophilicity or steric hindrance prevents optimal binding within the enzyme's active site. oup.com

While direct data for tert-octyl isothiocyanate is limited in these specific studies, the trend observed for straight-chain C8 arylalkyl isothiocyanates (phenyloctyl isothiocyanate, POITC) shows a diminished inhibitory potency compared to its C6 homologue. oup.com This principle highlights the importance of the size and physicochemical properties of the alkyl group in determining the biological effect on P450 enzymes.

Inhibitory Potency of Arylalkyl Isothiocyanates on P450-Mediated Reactions
CompoundAlkyl Chain LengthIC₅₀ for EROD (μM)IC₅₀ for PROD (μM)
Phenethyl isothiocyanate (PEITC)C2471.8
6-Phenylhexyl isothiocyanate (PHITC)C61.10.08
8-Phenyloctyl isothiocyanate (POITC)C82.50.15
10-Phenyldecyl isothiocyanate (PDITC)C104.20.43

EROD: Ethoxyresorufin-O-deethylase; PROD: Pentoxyresorufin-O-dealkylase. Data reflects general trends observed in structure-activity relationship studies. oup.com

Influence of Side Chain Chemistry on Efficacy and Target Specificity (e.g., in Antifungal Activity)

The chemistry of the isothiocyanate side chain is a key determinant of its antifungal efficacy and the spectrum of fungi it can inhibit. nih.govmdpi.com The size, shape, polarity, and chemical nature of the side chain predictably influence the compound's properties and its interaction with fungal cells. nih.gov Generally, aromatic and more apolar isothiocyanates tend to be more potent antifungal agents than those with short-chain aliphatic groups, although exceptions exist. nih.gov

Studies have shown that isothiocyanates exert their antifungal effects through various mechanisms, including the disruption of cell membrane integrity and the inhibition of crucial enzymes. mdpi.com For example, allyl isothiocyanate has been found to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane in Candida albicans. nih.gov The efficacy of different ITCs varies significantly against different fungal species. For instance, some ITCs that are effective against Monilinia laxa require much higher concentrations to inhibit Penicillium expansum. mdpi.com

The antifungal activity is not solely dependent on the isothiocyanate group but is strongly modulated by the attached side chain. nih.gov Aliphatic isothiocyanates, such as sulforaphane (B1684495), have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net The structural diversity among ITCs allows for a range of potencies and specificities, making the side chain a critical element for targeted antifungal action. nih.govmdpi.com

Antifungal Activity of Various Isothiocyanates
IsothiocyanateSide Chain TypeObserved Antifungal Effect
Allyl isothiocyanate (AITC)AlkenylInhibits ergosterol biosynthesis in Candida albicans. nih.gov
2-Phenylethyl isothiocyanate (PEITC)ArylalkylInhibits mycelial growth of Alternaria alternata by affecting membrane integrity. mdpi.com
SulforaphaneAliphatic (methylsulfinyl)Shows broad-spectrum activity against a range of bacteria and fungi. researchgate.net
Benzyl (B1604629) isothiocyanate (BITC)ArylalkylDemonstrates general antifungal properties. nih.gov

Computational Approaches in SAR Elucidation

Computational methods are increasingly employed to elucidate the structure-activity relationships of isothiocyanates, providing insights that guide the design of more potent and specific molecules. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are valuable tools in this field. wur.nlwur.nl

QSAR studies develop mathematical models that correlate the chemical structure of isothiocyanates with their biological activity. wur.nlwur.nl These models have successfully identified key physicochemical properties that underlie the antibacterial activity of ITCs, including partial charge, polarity, reactivity, and molecular shape. wur.nl By analyzing a range of ITCs, QSAR models can predict the antimicrobial activity of new or untested compounds, accelerating the discovery process. wur.nlwur.nl

Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This approach has been used to study how isothiocyanates like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) interact with the active sites of specific enzymes. nih.govnih.gov For example, docking studies have suggested that these ITCs can interact with the catalytic residues of proteasomal cysteine deubiquitinases, which are relevant targets in cancer research. nih.gov These computational predictions help to explain the inhibitory activity observed in biochemical assays and provide a molecular basis for the SAR. nih.govnih.gov Chemoinformatic analyses of databases containing numerous isothiocyanates also contribute to understanding their properties and potential biological targets. nih.gov

Metabolism and Pharmacokinetics of Isothiocyanates

Mercapturic Acid Pathway

The mercapturic acid pathway is the major route for the biotransformation of isothiocyanates. nih.govresearchgate.net This pathway involves several enzymatic steps that ultimately lead to the formation of water-soluble compounds that can be easily excreted.

Upon absorption, isothiocyanates are typically conjugated with glutathione (B108866) (GSH), a tripeptide that plays a crucial role in cellular detoxification. nih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes that facilitate the attachment of GSH to various electrophilic compounds. nih.gov This initial conjugation step is critical as it marks the beginning of the detoxification process.

Following conjugation with glutathione, the resulting isothiocyanate-GSH conjugate undergoes a series of enzymatic modifications. The glutamyl and glycinyl residues are sequentially cleaved, leading to the formation of a cysteine conjugate. This cysteine conjugate is then acetylated by N-acetyltransferase to form the final N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. nih.gov These NAC conjugates are water-soluble and can be readily eliminated from the body, primarily through urine. nih.gov

Influence of Myrosinase and Epithiospecifier Protein (ESP) on Isothiocyanate Formation and Metabolism

The formation of isothiocyanates from their precursor compounds, glucosinolates, is dependent on the enzyme myrosinase. nih.gov When plant tissues containing glucosinolates are damaged, myrosinase is released and hydrolyzes the glucosinolates, leading to the formation of isothiocyanates.

The presence of another protein, the epithiospecifier protein (ESP), can alter the outcome of this hydrolysis. In the presence of ESP, the breakdown of glucosinolates can be directed towards the formation of nitriles instead of isothiocyanates. The specific conditions and the type of glucosinolate present can influence the ratio of isothiocyanates to nitriles produced.

Tissue Distribution and Excretion of Isothiocyanate Metabolites

After their formation and absorption, isothiocyanate metabolites are distributed throughout the body. Studies on various isothiocyanates have shown that their metabolites can be found in a range of tissues, with concentrations varying depending on the specific compound and the organ. nih.govplos.org For instance, research on allyl-isothiocyanate has demonstrated that its metabolites are distributed to most organs and tissues. plos.orgnih.govresearchgate.net

The primary route of excretion for isothiocyanate metabolites is through the urine. nih.gov The conversion to water-soluble mercapturic acids facilitates their renal clearance. Studies on benzyl (B1604629) isothiocyanate have shown that its N-acetylcysteine conjugate is rapidly excreted in the urine. nih.gov Fecal excretion may also play a role in the elimination of some isothiocyanate metabolites.

Applications and Translational Research

Chemoprevention Strategies and Clinical Potential

The mechanisms underlying the chemopreventive effects of ITCs are multifaceted. Key actions include:

Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I enzymes that activate carcinogens while inducing Phase II detoxification enzymes, which promotes the excretion of harmful substances. nih.govnih.gov

Induction of Apoptosis: They can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth. nih.gov

Cell Cycle Arrest: ITCs have been shown to cause cell cycle arrest, preventing the proliferation of cancerous cells. nih.govnih.gov

Anti-inflammatory Properties: Chronic inflammation is a known risk factor for cancer, and ITCs exhibit anti-inflammatory effects, often by down-regulating the NF-κB pathway. nih.gov

While many studies focus on prominent ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate, the general mechanisms are considered relevant for the broader class of isothiocyanates. nih.govresearchgate.net Some individual ITCs have advanced to clinical trials for cancer prevention. mdpi.com However, the therapeutic application is complex, partly due to a biphasic dose-response where low doses might have different effects than high doses. nih.gov Researchers often suggest that dietary isothiocyanates may be best utilized as adjuvants in combination with established anti-cancer drugs. mdpi.comresearchgate.net

Drug Discovery and Development: Isothiocyanates as Therapeutic Candidates or Adjuvants

The unique biological activities of isothiocyanates make them attractive candidates in drug discovery and development. Their ability to modulate multiple cellular pathways contributes to their potential as therapeutic agents or as adjuvants that enhance the efficacy of conventional cancer treatments. nih.govrti.org

One significant area of investigation is the potential for ITCs to overcome chemoresistance, a major challenge in cancer therapy. nih.gov By modulating critical signaling pathways, certain isothiocyanates can sensitize cancer cells to the effects of chemotherapy. nih.gov Their role as adjuvants is also linked to their influence on drug metabolism, which can potentially enhance the efficacy or reduce the toxicity of other anticancer drugs. nih.gov The antioxidant properties of ITCs, often mediated through the activation of the Nrf2 pathway, further contribute to their therapeutic profile by protecting cells from oxidative stress, a contributor to carcinogenesis. nih.gov

A specific area of interest in drug development is the ability of certain compounds to inhibit N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine amidase responsible for hydrolyzing fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), which has analgesic and anti-inflammatory properties. nih.gov By inhibiting NAAA, the levels of endogenous PEA can be increased, offering a potential therapeutic strategy for managing pain and inflammation. nih.govfondation-charcot.org

Inhibition of NAAA has been shown to reduce T cell infiltration and slow disease progression in animal models of multiple sclerosis. nih.gov This highlights the potential of NAAA inhibitors as a pharmacological strategy to modulate neuroinflammation. fondation-charcot.orgnih.gov While a variety of compounds are being investigated as NAAA inhibitors, the isothiocyanate functional group has been incorporated into potential inhibitors. For example, 1-isothiocyanatopentadecane has been reported as a potent and competitive inhibitor of human NAAA activity. nih.gov This suggests that the isothiocyanate moiety, as found in tert-Octyl isothiocyanate, can be a key feature for designing enzyme inhibitors in therapeutic contexts.

Agricultural Applications

In agriculture, isothiocyanates are primarily known for their role in biofumigation, a process that involves incorporating glucosinolate-containing plants into the soil to manage soil-borne pests and pathogens. nih.govmdpi.com

When plants from the Brassicaceae family are incorporated into the soil, their glucosinolates are hydrolyzed to release volatile and biocidal compounds, predominantly isothiocyanates. mdpi.comfrontiersin.org This process, known as biofumigation, can suppress a range of soil-borne diseases. mdpi.com The effectiveness of biofumigation is influenced by the specific type and concentration of ITCs released. frontiersin.org

Research has shown that different isothiocyanates can have varied impacts on soil microbial communities. For instance, studies comparing allyl, butyl, phenyl, and benzyl (B1604629) ITC have demonstrated differential effects on soil fungal and bacterial populations. frontiersin.org While some ITCs can cause a dramatic decrease in fungal populations, bacterial communities may be less impacted or even show a transient increase in beneficial bacteria. frontiersin.org This selective impact suggests that the choice of biofumigant crop can be used to modulate the soil microbiome, potentially enhancing soil health while suppressing pathogens. frontiersin.orgmdpi.comoregonstate.edu

Table 1: Effect of Different Isothiocyanates on Soil Microbial Populations This table is based on data from a study simulating the application of isothiocyanates to soil.

Isothiocyanate TypeEffect on Fungal PopulationNotable Shift in Fungal CommunityEffect on Bacterial PopulationNotable Shift in Bacterial Community
Allyl ITCDramatic Decrease (~85% reduction)Increase in HumicolaLess ImpactedTransient increase in Firmicutes
Butyl ITCNot specified as dramaticIncrease in MortierellaLess ImpactedNo significant shift mentioned
Phenyl ITCNot specified as dramaticNo significant shift mentionedLess ImpactedNo significant shift mentioned
Benzyl ITCNot specified as dramaticNo significant shift mentionedLess ImpactedNo significant shift mentioned

The biocidal properties of isothiocyanates also extend to weed control. Biofumigation can suppress the germination and growth of various weed species. The specific efficacy depends on the type of isothiocyanate and the target weed.

Nutsedge (species of the genus Cyperus) is a persistent weed that is notoriously difficult to control. youtube.com Chemical control strategies often involve specific herbicides such as halosulfuron-methyl (B1672931) or sulfentrazone. youtube.comsupersod.com While research into bio-based herbicides is ongoing, specific studies detailing the efficacy of this compound on nutsedge species are not widely available in the reviewed literature. However, trials evaluating various herbicides for pre-emergence yellow nutsedge control have shown that combinations of compounds like napropamide (B1676949) and metolachlor (B1676510) can provide effective suppression. ucanr.edu The general herbicidal activity of ITCs released during biofumigation suggests a potential role in integrated weed management, though targeted research on specific ITC-weed interactions is necessary.

The glucosinolate-isothiocyanate system is a classic example of a plant's chemical defense mechanism. mdpi.comnih.gov In intact plant tissue, glucosinolates and the enzyme myrosinase are kept in separate compartments. cabidigitallibrary.org When the plant tissue is damaged, for instance by herbivores or pathogens, they come into contact, triggering the rapid production of toxic isothiocyanates. cabidigitallibrary.orgfrontiersin.org

This "mustard oil bomb" serves as a defense against a wide range of attackers. frontiersin.org The antimicrobial and antifungal properties of ITCs have been well-documented, inhibiting the growth of various microorganisms. nih.govnih.gov Interestingly, some pathogens have evolved strategies to cope with this defense system. cabidigitallibrary.orgnih.gov Furthermore, plants themselves must be protected from the autotoxicity of these reactive compounds. Research suggests that exposure to subtoxic levels of isothiocyanates can induce protective mechanisms in the plant, such as the upregulation of heat shock genes, which enhances their resistance to subsequent exposure to toxic concentrations. frontiersin.org

Food Preservation and Safety

Research into the application of various isothiocyanates (ITCs) for food preservation has revealed their potential as natural antimicrobial agents. nih.govfoodandnutritionjournal.org Isothiocyanates are valued for their ability to inhibit the growth of a wide range of foodborne pathogens and spoilage microorganisms. nih.govtsijournals.com Their antimicrobial properties have been documented against both gram-positive and gram-negative bacteria, as well as fungi. tsijournals.com

The general mechanism of antimicrobial action for isothiocyanates involves the inhibition of microbial enzymes and disruption of cellular functions. researchgate.net However, the specific effectiveness of these compounds can vary significantly based on their chemical structure. tsijournals.com

Detailed Research Findings

Comprehensive searches of scientific databases did not yield specific studies detailing the research findings on the efficacy of this compound against common foodborne pathogens or spoilage organisms. Consequently, data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against microorganisms relevant to food safety is not available.

Data Tables

Due to the absence of specific research data for this compound in the context of food preservation, no data tables can be generated at this time.

Future Research Directions and Unaddressed Questions

Elucidation of Novel Molecular Targets and Signaling Pathways

The biological effects of isothiocyanates are attributed to their ability to modulate a variety of cellular signaling pathways. nih.gov While established targets are known, the full spectrum of molecular interactions is yet to be uncovered, especially for less common isothiocyanates.

Future investigations should aim to identify novel protein targets to better understand the specific mechanisms of action for different isothiocyanate structures. nih.govoup.com Isothiocyanates are known to interact with several key signaling pathways crucial in cellular processes. nih.gov Research has demonstrated that these compounds can modulate pathways such as:

Keap1-Nrf2 Pathway: A primary regulatory pathway for cytoprotective gene expression against oxidative stress. oup.comnih.gov

NF-κB Signaling: A critical pathway in inflammatory responses. nih.gov

MAPK Pathways (ERK, JNK): These pathways are involved in cellular responses to various extracellular stimuli and play a role in apoptosis regulation. researchgate.netaacrjournals.org

PI3K/AKT/mTOR Pathway: A key pathway in cell survival and proliferation. medicinacomplementar.com.br

STAT Signaling: Involved in immune responses and cell growth. nih.gov

The structural variations among different isothiocyanates likely lead to differential effects on these and other, yet undiscovered, pathways. nih.gov Identifying specific targets is crucial for designing compounds with enhanced efficacy and for understanding their diverse biological activities. oup.com

Table 1: Key Signaling Pathways Modulated by Isothiocyanates

Pathway Key Functions Known Interacting Isothiocyanates
Keap1-Nrf2 Antioxidant response, Detoxification Sulforaphane (B1684495), PEITC nih.govoup.com
NF-κB Inflammation, Immune response Sulforaphane, PEITC, BITC nih.gov
MAPK (ERK, JNK) Stress response, Apoptosis, Proliferation PEITC, Sulforaphane researchgate.netaacrjournals.org
PI3K/AKT/mTOR Cell survival, Growth, Proliferation Benzyl (B1604629) isothiocyanate (BITC) medicinacomplementar.com.br

| STAT | Immune response, Cell proliferation | PEITC, AITC, BITC nih.gov |

This table represents data for commonly studied isothiocyanates; specific interactions for tert-Octyl isothiocyanate have not been documented.

Systems Biology Approaches for Comprehensive Understanding of Isothiocyanate Effects

Given the wide array of signaling pathways that isothiocyanates can influence, a systems biology approach is essential for a comprehensive understanding of their integrated effects. nih.gov This approach moves beyond single-pathway analysis to create a holistic view of the cellular response to these compounds.

Systems toxicology, which integrates genomics, proteomics, and metabolomics with conventional toxicity data, can help characterize toxicity pathways and discover new molecular indicators of exposure and outcome. scispace.com By combining these "-omics" technologies, researchers can build comprehensive models of how isothiocyanates perturb cellular networks. This can help to:

Identify Biomarkers: Discover sensitive biomarkers for both the desired effects and potential toxicity of isothiocyanates. scispace.com

Improve Extrapolations: Enhance the accuracy of extrapolating findings from animal models to humans. scispace.com

Future research should leverage these integrative approaches to map the complex interactions of isothiocyanates like this compound within biological systems, considering factors such as dose and duration of exposure. nih.gov

Advanced Delivery Systems for Enhanced Bioavailability and Efficacy

To overcome these limitations, the development of advanced delivery systems is a critical area of future research. frontiersin.org Nanotechnology, in particular, offers promising solutions to improve the stability and bioavailability of these compounds. nih.gov Potential nanodelivery strategies include:

Lipid Vesicles (Liposomes): These can encapsulate isothiocyanates, potentially offering prolonged drug release, increased permeation, and enhanced bioavailability. mdpi.com

Nanoparticles: Formulations using biodegradable polymers can target tumor cells and may allow for combination therapies with other agents. uea.ac.uk

Mucoadhesive Coatings: Using materials like chitosan (B1678972) can enhance absorption by increasing contact time and permeation in the intestinal tract. mdpi.com

These advanced systems could enhance the therapeutic efficacy of isothiocyanates and ensure more consistent and predictable biological effects. nih.govuea.ac.uk

Personalized Nutrition and Therapeutic Approaches Based on Isothiocyanate Research

The response to dietary isothiocyanates can vary significantly among individuals, partly due to genetic polymorphisms. oup.com For instance, variations in genes for glutathione (B108866) S-transferases (GSTs), enzymes involved in the metabolism of isothiocyanates, can influence their effects. oup.comnih.gov This variability underscores the potential for personalized nutrition and therapeutic strategies.

Future research should focus on:

Genotype-Specific Effects: Investigating how genetic variations in metabolic enzymes influence an individual's response to specific isothiocyanates.

Hormetic Effects: Characterizing the biphasic dose-response (hormesis) of isothiocyanates, where low doses may be stimulatory while higher doses are inhibitory, is crucial for determining optimal intake levels. frontiersin.orgnih.gov

Microbiome Influence: Understanding the role of the gut microbiome in converting precursor glucosinolates into bioactive isothiocyanates is another key factor for personalization. nih.gov

By integrating knowledge of an individual's genetic makeup, microbiome composition, and the specific dose-response of different isothiocyanates, it may become possible to tailor dietary recommendations or therapeutic interventions to maximize benefits and ensure safety. frontiersin.org This precision approach is a promising direction for the future application of isothiocyanates in health and disease management. nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing tert-Octyl isothiocyanate with high purity, and how can reproducibility be ensured?

  • Answer : Synthesis should follow protocols validated for analogous isothiocyanates, such as nucleophilic substitution or thiophosgene reactions. Key steps include rigorous purification (e.g., column chromatography or recrystallization) and characterization via NMR, IR, and GC/MS to confirm structural integrity . Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalyst concentration) and adherence to guidelines for experimental reporting, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. Which analytical techniques are most effective for characterizing tert-Octyl isothiocyanate’s stability under varying storage conditions?

  • Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, or humidity) analyzed via HPLC or LC-MS to monitor decomposition products. Purity thresholds (>95%) must align with safety data protocols for volatile organosulfur compounds . For long-term storage, inert atmospheres (argon) and low temperatures (-20°C) are recommended, as per safety guidelines for similar isothiocyanates .

Q. How can researchers design a preliminary toxicity screening protocol for tert-Octyl isothiocyanate in vitro?

  • Answer : Use cell viability assays (e.g., MTT or resazurin reduction) with human cell lines (e.g., HepG2 or HEK293) at physiologically relevant concentrations. Include positive controls (e.g., allyl isothiocyanate) and validate results with dose-response curves. Ensure compliance with OECD guidelines for in vitro toxicology .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for tert-Octyl isothiocyanate across studies?

  • Answer : Discrepancies may arise from differences in compound purity, assay conditions, or cell models. Address these by:

  • Cross-validating results using orthogonal assays (e.g., enzymatic inhibition vs. transcriptomic profiling).
  • Replicating studies under standardized protocols, as emphasized in research on analogous compounds .
  • Applying multivariate statistical analysis to isolate confounding variables (e.g., solvent effects) .

Q. How can environmental fate studies for tert-Octyl isothiocyanate be structured to assess ecosystem risks comprehensively?

  • Answer : Follow frameworks like Project INCHEMBIOL, which integrate:

  • Abiotic factors : Hydrolysis/photolysis rates, soil sorption coefficients (Kd).
  • Biotic impacts : Acute/chronic toxicity in model organisms (e.g., Daphnia magna) and bioaccumulation assays.
  • Modeling : Use fugacity or QSAR models to predict environmental partitioning .

Q. What theoretical frameworks are critical for investigating tert-Octyl isothiocyanate’s mechanism of action in antimicrobial studies?

  • Answer : Link experiments to established theories, such as:

  • Thiol-mediated toxicity : Measure glutathione depletion or protein thiol modification via Ellman’s assay.
  • Membrane disruption : Use fluorescent probes (e.g., DiSC3(5)) to assess membrane potential changes.
  • Gene regulation : Apply transcriptomics to identify pathways affected (e.g., oxidative stress response) .

Methodological Guidance

Q. How should researchers design a robust structure-activity relationship (SAR) study for tert-Octyl isothiocyanate derivatives?

  • Answer :

  • Synthesis : Systematically vary substituents (e.g., alkyl chain length, halogenation) while maintaining the isothiocyanate core.
  • Testing : Use high-throughput screening for bioactivity (e.g., antimicrobial IC50) and correlate with computational descriptors (logP, polar surface area).
  • Validation : Apply machine learning (e.g., Random Forest) to identify predictive SAR trends .

Q. What statistical methods are recommended for analyzing dose-dependent responses in tert-Octyl isothiocyanate exposure studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For multi-endpoint data, apply principal component analysis (PCA) or hierarchical clustering to detect response patterns. Ensure power analysis is conducted a priori to determine sample sizes .

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tert-Octyl isothiocyanate

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